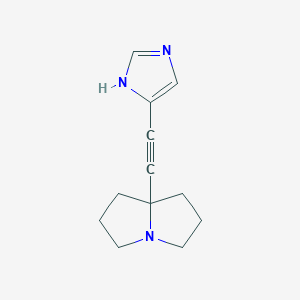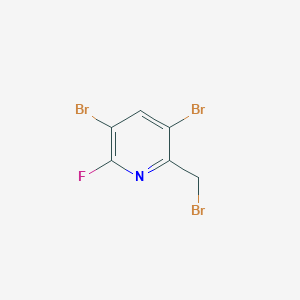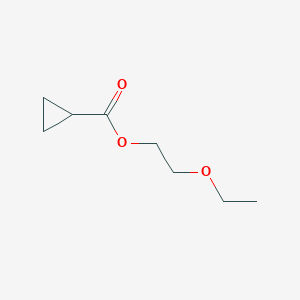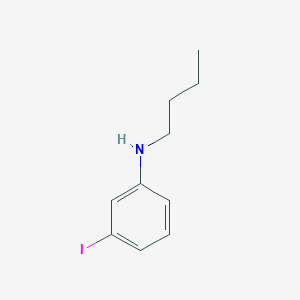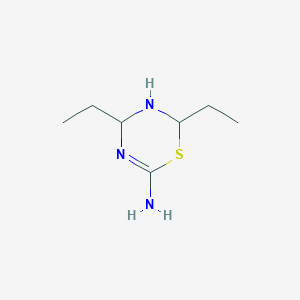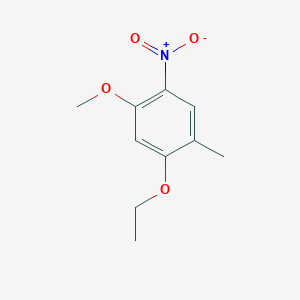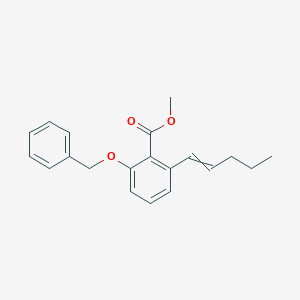
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine is an organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with methyl groups and bis(2,4,6-trimethylphenyl)amine groups
Métodos De Preparación
The synthesis of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine-2,6-diamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the phenyl groups are substituted with other functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. It may exhibit antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,4,6-Trimethylpyridine: This compound shares the pyridine ring with methyl substitutions but lacks the bis(2,4,6-trimethylphenyl)amine groups, making it less complex and with different reactivity.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar bisphenol structure but differs in the presence of tert-butyl groups and the absence of the pyridine ring.
N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine: This compound is structurally similar but has an ethylenediamine backbone instead of a pyridine ring, leading to different chemical properties and applications.
Propiedades
Número CAS |
473465-37-1 |
|---|---|
Fórmula molecular |
C24H29N3 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
4-methyl-2-N,6-N-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C24H29N3/c1-14-8-17(4)23(18(5)9-14)26-21-12-16(3)13-22(25-21)27-24-19(6)10-15(2)11-20(24)7/h8-13H,1-7H3,(H2,25,26,27) |
Clave InChI |
NMPQTOHNWWRMCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC2=CC(=CC(=N2)NC3=C(C=C(C=C3C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


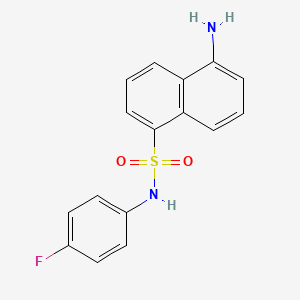
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
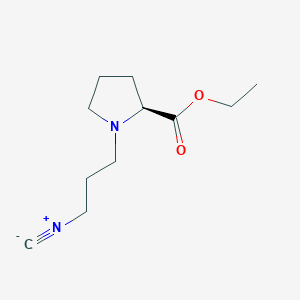
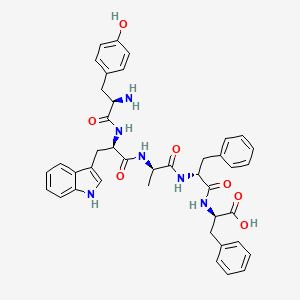
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
